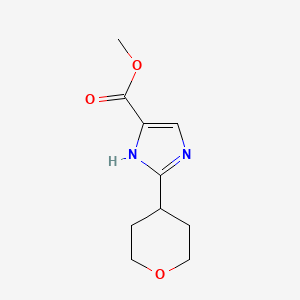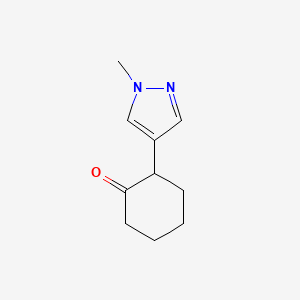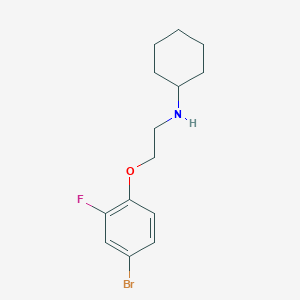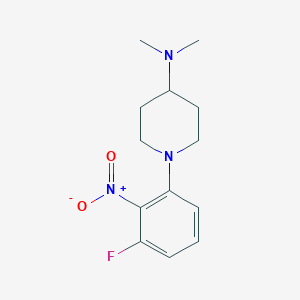![molecular formula C27H32BNO2 B1399642 Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 1221824-21-0](/img/structure/B1399642.png)
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Descripción general
Descripción
“Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine” seems to be a complex organic compound. It likely contains a boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic esters are generally known to participate in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chelation and Oxidative Stress Mitigation
Researchers have synthesized and characterized prochelators responsive to hydrogen peroxide to provide hexadentate ligands for chelating metal ions. These prochelators, including variants of the subject compound, have been evaluated for their potential in preventing metal-promoted oxidative damage, particularly in biological applications like protecting retinal pigment epithelial cells against oxidative stress (Leed et al., 2011).
Structural Characterization and Synthesis
The structural characterization and synthesis of compounds related to Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine have been a focus in recent research. Studies have utilized spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations to analyze the molecular structures of these compounds, revealing insights into their physicochemical properties and potential applications in various fields (Wu et al., 2021).
Application in Asymmetric Catalysis
In the realm of asymmetric catalysis, the use of compounds containing the this compound structure has been explored. Studies have focused on their role in facilitating reactions like hydroformylation and allylic amination, highlighting the potential of these compounds in improving enantioselectivity and regioselectivity in catalytic processes (Krausová et al., 2011).
Enhancing Sensing Performance
Research has also been conducted on enhancing the sensing performance of borate compounds, including those similar to the subject compound, for detecting hydrogen peroxide vapor. The introduction of certain functional groups has been found to significantly improve the reaction time and detection limits, making these compounds highly relevant in the field of sensitive explosive detection (Fu et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Based on its structure, it can be inferred that it may participate in borylation reactions, which involve the addition of a boron atom to organic compounds .
Biochemical Pathways
It’s worth noting that boron-containing compounds are often involved in various organic reactions, including suzuki-miyaura cross-coupling reactions .
Result of Action
It can be inferred that its primary role is likely to facilitate chemical reactions in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also stable under normal conditions but may hydrolyze in a humid environment . Therefore, it is typically stored in a dry, cool place under an inert atmosphere .
Propiedades
IUPAC Name |
N-benzyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLGAOQEJSMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
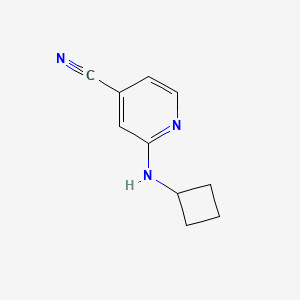

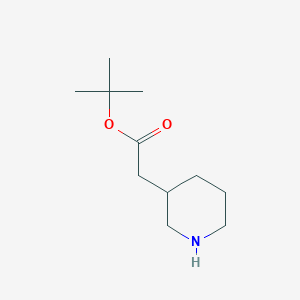

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

